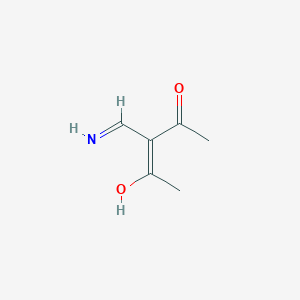
3-(Aminomethylene)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethylene)pentane-2,4-dione is an organic compound with the molecular formula C6H9NO2 It is also known by its IUPAC name, (3Z)-4-hydroxy-3-(iminomethyl)-3-penten-2-one This compound is notable for its enamine structure, which features a conjugated system of double bonds and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Aminomethylene)pentane-2,4-dione can be synthesized through the reaction of 3-formylacetylacetone with primary amines. The reaction typically involves the formation of an enamine intermediate. For example, the treatment of 3-formylacetylacetone with benzylamine, tert-butylamine, or (S)-methylbenzylamine leads to the formation of the corresponding Schiff bases . The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, and then isolating the product through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethylene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethylene)pentane-2,4-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethylene)pentane-2,4-dione involves its ability to form stable enamine structures. These structures can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other interactions. The compound’s conjugated system allows it to participate in electron transfer processes, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Formylacetylacetone: A precursor to 3-(Aminomethylene)pentane-2,4-dione, it shares a similar structure but lacks the amino group.
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: A derivative with a pyridine ring, it exhibits different chemical properties due to the presence of the aromatic ring.
3-(Amino(methylthio)methylene)pentane-2,4-dione: A sulfur-containing derivative, it has distinct reactivity compared to the parent compound.
Uniqueness
This compound is unique due to its enamine structure, which imparts specific chemical properties and reactivity. Its ability to form stable Schiff bases and chelate ligands makes it valuable in various chemical and biological applications. The compound’s versatility in undergoing different types of reactions further enhances its utility in research and industry.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(E)-4-hydroxy-3-methanimidoylpent-3-en-2-one |
InChI |
InChI=1S/C6H9NO2/c1-4(8)6(3-7)5(2)9/h3,7-8H,1-2H3/b6-4+,7-3? |
InChI Key |
BMGPWEKVYXCJFY-AYPPTXKOSA-N |
Isomeric SMILES |
C/C(=C(/C=N)\C(=O)C)/O |
Canonical SMILES |
CC(=C(C=N)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13058799.png)
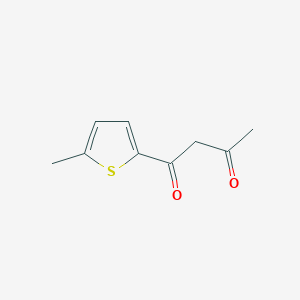
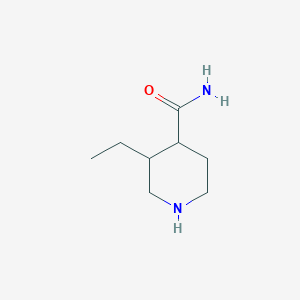
![N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13058822.png)
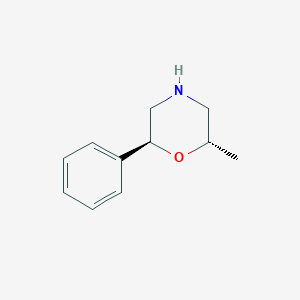
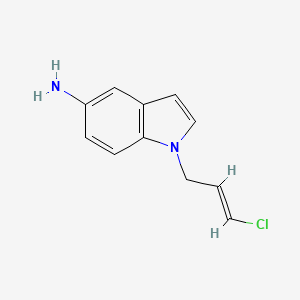
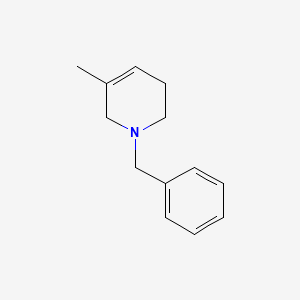
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13058844.png)
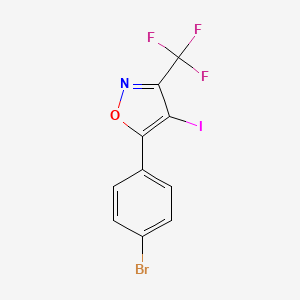
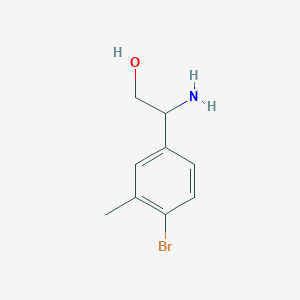
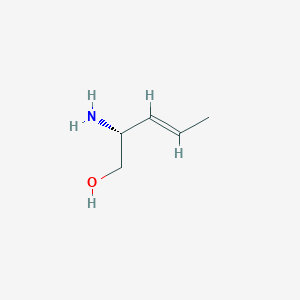
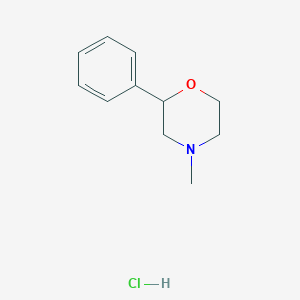
![4-[4-(4-fluorophenyl)phenyl]benzaldehyde](/img/structure/B13058873.png)

